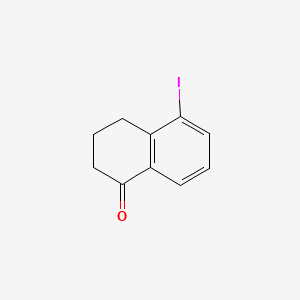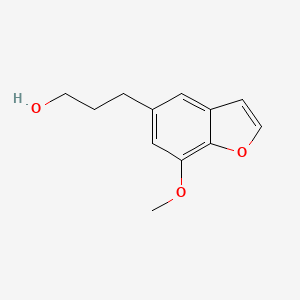
5-(3-Hydroxypropyl)-7-methoxybenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy to determine the positions of atoms within the molecule .Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Anti-inflammatory Properties : Compounds related to 5-(3-Hydroxypropyl)-7-methoxybenzofuran have been studied for their anti-inflammatory activities. For instance, similar benzofurans isolated from the stem bark of Styrax obassia showed inhibitory effects against nitric oxide production in macrophages, suggesting potential applications in treating inflammation-related disorders (Cao et al., 2015).
Synthetic Pathways : Research has been conducted on the synthesis of naturally occurring benzofurans, including derivatives of 5-(3-Hydroxypropyl)-7-methoxybenzofuran. These synthetic methodologies could be crucial for the production of these compounds for further biological studies and potential therapeutic applications (Mali & Massey, 1998).
Anticholinesterase Activity : Novel compounds based on the molecular skeletons of furobenzofuran, a category that includes 5-(3-Hydroxypropyl)-7-methoxybenzofuran, have been evaluated for their anticholinesterase action. These compounds have shown potential as inhibitors of enzymes like acetylcholinesterase, suggesting possible applications in treating diseases like Alzheimer's (Luo et al., 2005).
Cytotoxic and Antibacterial Activities : Research on similar benzofurans has revealed cytotoxic and antibacterial activities. For example, compounds from the marine fungus Pseudallescheria boydii showed moderate cytotoxic activity against various human carcinoma cell lines, suggesting potential in cancer therapy (Lan et al., 2014).
Potential Anti-Estrogen Agents for Breast Cancer : Derivatives of 3-acyl-5-hydroxybenzofuran have been synthesized and tested for their anti-proliferative effects against human breast cancer cells. This research indicates the potential of benzofuran derivatives in developing drugs for breast cancer treatment (Li et al., 2013).
Antitubercular Activity : Compounds similar to 5-(3-Hydroxypropyl)-7-methoxybenzofuran isolated from the root wood of Zanthoxylum wutaiense exhibited antitubercular activity, suggesting potential applications in treating tuberculosis (Huang et al., 2008).
Antihypertensive Properties : Some derivatives of 5-methoxy-3-[(benzazole-2-yl) thioacetylamino]-2,3-dihydrobenzofuran have been synthesized and investigated for their antihypertensive activities, indicating potential applications in cardiovascular therapeutics (Turan-Zitouni et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSYYGYNHFDMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)CCCO)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659519 |
Source


|
| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118930-92-0 |
Source


|
| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the natural sources of 5-(3-Hydroxypropyl)-7-methoxybenzofuran and are there any synthetic routes to produce it?
A1: 5-(3-Hydroxypropyl)-7-methoxybenzofuran has been identified in the seeds of Styrax officinalis L. []. Additionally, it is found in Taxodium ascendens, commonly known as pond cypress [], and in the rhizome of Polygonum cuspidatum, also known as Japanese knotweed []. Synthetically, this compound and its derivatives can be produced from 2-allyloxy-3-methoxybenzaldehyde through a series of reactions, including hydroboration and oxidation [].
Q2: Has 5-(3-Hydroxypropyl)-7-methoxybenzofuran been isolated as a single compound or as part of a glycoside?
A2: Research indicates that 5-(3-Hydroxypropyl)-7-methoxybenzofuran can exist both as a free benzofuran and as part of a glycoside. For instance, it is found as a glycoside in the seeds of Styrax officinalis L., where acid hydrolysis releases the aglycone, 5-(3-Hydroxypropyl)-7-methoxybenzofuran, alongside egonol []. In contrast, it is found in its free form in Taxodium ascendens [].
Q3: Are there any known derivatives of 5-(3-Hydroxypropyl)-7-methoxybenzofuran found in natural sources?
A3: Yes, 2,3-dihydro-2-(4′-O-β-D-glucopyranosyl-3′-methoxy-phenyl)-3-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxybenzofuran, a glycosylated derivative of 5-(3-Hydroxypropyl)-7-methoxybenzofuran, has been isolated from both Polygonum cuspidatum and the leaves of Crataegus pinnatifida Bge [, ]. This highlights the presence of naturally occurring structural variations of this benzofuran derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


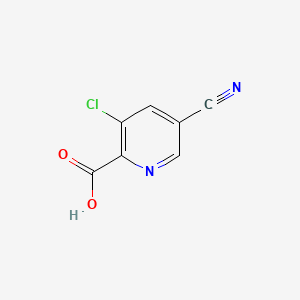
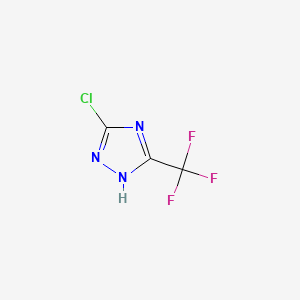
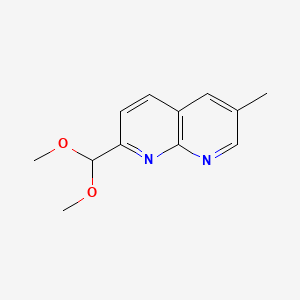
![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

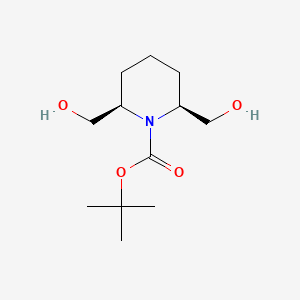
![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
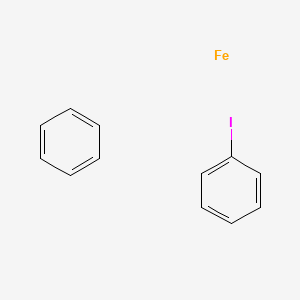
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
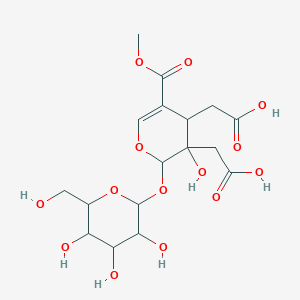

![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)
